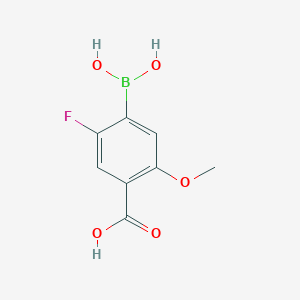
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, along with a trifluoromethoxy group and an ethanamine backbone. Its unique structure makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with 2-bromophenyl and trifluoromethoxy precursors.
Reaction Conditions: The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-2-(trifluoromethoxy)ethan-1-amine can be compared with similar compounds such as:
1-(2-Chlorophenyl)-2-(trifluoromethoxy)ethan-1-amine: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.
1-(2-Bromophenyl)-2-(methoxy)ethan-1-amine:
1-(2-Bromophenyl)-2-(trifluoromethyl)ethan-1-amine: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.
Eigenschaften
Molekularformel |
C9H9BrF3NO |
|---|---|
Molekulargewicht |
284.07 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C9H9BrF3NO/c10-7-4-2-1-3-6(7)8(14)5-15-9(11,12)13/h1-4,8H,5,14H2 |
InChI-Schlüssel |
LYCBXJGTQOUKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(COC(F)(F)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)



![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)
![tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-(cyclopentylmethyl)-4-oxobutanoate](/img/structure/B12098635.png)


